



# **Lanicemine Clinical Development: A Technical Support Center for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lanicemine |           |
| Cat. No.:            | B1674462   | Get Quote |

#### For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical development and subsequent discontinuation of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The information is presented in a question-and-answer format to directly address potential queries arising during experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Lanicemine**'s clinical development?

A1: The clinical development of **Lanicemine** was discontinued by AstraZeneca in 2013 primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase IIb clinical trial, known as Study 31 or the PURSUIT study.[1] In this study, Lanicemine, when used as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to at least one antidepressant, did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[2][3]

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase IIa trial, referred to as Study 9.[4] In Study 9, Lanicemine showed a statistically significant reduction in



depressive symptoms compared to placebo.[5] This discrepancy between the two key studies was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle but potentially significant differences. Patients in Study 31 were required to have a history of inadequate response to one to four previous antidepressant treatments, whereas patients in Study 9 had a history of inadequate response to at least two prior antidepressant treatments. The baseline severity of depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of **Lanicemine** in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of **Lanicemine** administered three times a week for three weeks resulted in a significantly greater reduction in MADRS scores from baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg doses of **Lanicemine**, found no statistically significant difference in the change in MADRS scores between the **Lanicemine** groups and the placebo group at the primary endpoint of six weeks.[2][3]

### **Troubleshooting Guide for Experimental Research**

This section provides guidance for researchers investigating NMDA receptor antagonists and encountering challenges in replicating or interpreting findings related to **Lanicemine**.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the human condition.

Troubleshooting Steps:

 Model Selection: Carefully consider the specific preclinical model being used and its known predictive validity for NMDA receptor-targeting drugs.



- Dose Response: Ensure a comprehensive dose-response study is conducted to identify the optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped doseresponse curve.
- Behavioral Endpoints: Utilize a battery of behavioral tests that assess different domains of depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for depression.

### **Troubleshooting Steps:**

- Patient Selection: Implement stringent inclusion and exclusion criteria to enroll a more homogeneous patient population. Consider baseline severity of depression as a stratification factor.
- Blinding Integrity: Ensure robust blinding procedures are in place for both patients and investigators to minimize expectation bias.
- Endpoint Selection: While the MADRS is a standard endpoint, consider incorporating objective biomarkers, such as those derived from quantitative electroencephalography (qEEG), to complement clinical ratings.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the two pivotal Phase II clinical trials of **Lanicemine**.

Table 1: Efficacy Results of **Lanicemine** Phase IIa (Study 9)



| Treatment Group   | Mean Change from<br>Baseline in MADRS<br>Score (Week 3) | 95% Confidence<br>Interval | p-value vs. Placebo |
|-------------------|---------------------------------------------------------|----------------------------|---------------------|
| Lanicemine 100 mg | -14.6                                                   | -17.5 to -11.7             | 0.011               |
| Lanicemine 150 mg | -13.4                                                   | -16.3 to -10.5             | 0.053               |
| Placebo           | -9.1                                                    | -12.1 to -6.1              | -                   |

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of Lanicemine Phase IIb (Study 31)

| Treatment Group   | Mean Change from<br>Baseline in MADRS<br>Score (Week 6) | 95% Confidence<br>Interval | p-value vs. Placebo           |
|-------------------|---------------------------------------------------------|----------------------------|-------------------------------|
| Lanicemine 50 mg  | -12.3                                                   | -14.4 to -10.2             | Not Statistically Significant |
| Lanicemine 100 mg | -11.6                                                   | -13.7 to -9.5              | Not Statistically Significant |
| Placebo           | -10.8                                                   | -12.9 to -8.7              | -                             |

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

## **Experimental Protocols**

Quantitative Electroencephalography (qEEG) Protocol for Comparing **Lanicemine** and Ketamine

This protocol outlines the methodology used to compare the pharmacodynamic effects of **Lanicemine** and ketamine on brain electrical activity.

- Subject Population: Healthy male volunteers aged 18-55 years.
- Study Design: Double-blind, placebo-controlled, crossover study.



- Drug Administration: Intravenous infusion of Lanicemine (e.g., 100 mg), ketamine (e.g., 0.5 mg/kg), or placebo over a 40-minute period.
- · EEG Recording:
  - Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).
  - Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and for a specified period post-infusion.
  - Eyes-closed and eyes-open resting-state conditions are recorded.
- Data Analysis:
  - Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).
  - Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
  - Source localization techniques to identify the brain regions showing the most significant changes in electrical activity.
  - Statistical comparison of changes in qEEG parameters between the active drug and placebo groups.

### **Visualizations**





Click to download full resolution via product page

Caption: Lanicemine's mechanism of action at the NMDA receptor.





Click to download full resolution via product page

Caption: A generalized workflow for **Lanicemine** clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Altered cortical ensembles in mouse models of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine AstraZeneca AdisInsight [adisinsight.springer.com]
- 3. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanicemine Clinical Development: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#understanding-the-discontinuation-of-lanicemine-s-clinical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com